VP3.15 dihydrobromide

PDE7 inhibition GSK-3 inhibition dual inhibitor potency

Select VP3.15 dihydrobromide for reproducible dual PDE7/GSK-3 inhibition in neuroinflammatory and remyelination models. Validated oral and i.p. CNS pharmacokinetics and established in vivo formulation protocols (DMSO 62.5 mg/mL) reduce experimental variability. Ideal for MS, glioblastoma, and neonatal brain injury studies where single-target alternatives lack synergistic efficacy. Research use only.

Molecular Formula C20H24Br2N4OS
Molecular Weight 528.3 g/mol
Cat. No. B611709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVP3.15 dihydrobromide
SynonymsVP3.15 Dihydrobromide;  VP3.15 2HBr;  VP3.15 HBr;  VP3.15;  VP-3.15;  VP 3.15;  VP315;  VP-315;  VP 315; 
Molecular FormulaC20H24Br2N4OS
Molecular Weight528.3 g/mol
Structural Identifiers
SMILESC1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4.Br.Br
InChIInChI=1S/C20H22N4OS.2BrH/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H
InChIKeyCAJZOXQDSKOPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VP3.15 Dihydrobromide: A Dual PDE7/GSK‑3 Inhibitor for CNS Research


VP3.15 dihydrobromide (CAS: 1281681-33-1) is a potent, orally bioavailable and CNS-penetrant small‑molecule dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase‑3 (GSK‑3) [1]. It is the dihydrobromide salt form of the 5‑imino‑1,2,4‑thiadiazole heterocycle VP3.15, which confers enhanced aqueous solubility and stability for laboratory handling [2]. The compound exhibits neuroprotective and neuroreparative activities in preclinical models and is under investigation for applications in multiple sclerosis, glioblastoma, retinal degeneration, and neonatal brain injury [3][4][5].

Why Single‑Target PDE7 or GSK‑3 Inhibitors Cannot Substitute for VP3.15 Dihydrobromide


VP3.15 dihydrobromide exerts a synergistic dual inhibition of PDE7 and GSK‑3 that is not achievable with selective PDE7 or GSK‑3 inhibitors used alone or in combination [1]. This synergy drives both immune suppression (via cAMP elevation from PDE7 inhibition) and enhanced remyelination (via GSK‑3 inhibition), while also limiting experimental autoimmune encephalomyelitis . Single‑target agents such as the selective PDE7 inhibitor BRL‑50481 (IC₅₀ 0.15 μM for PDE7A) or the potent GSK‑3 inhibitor SB‑216763 (IC₅₀ 34 nM) lack this integrated mechanism [2][3]. Furthermore, even another dual inhibitor from the same series, VP1.15, shows a different potency profile (PDE7 IC₅₀ 1.1 μM, GSK‑3 IC₅₀ 1.95 μM) and distinct in vivo pharmacology (antipsychotic/cognitive effects) compared to the neuroreparative profile of VP3.15 [4]. Substitution with any single‑target or alternative dual inhibitor would therefore result in a fundamentally different biological outcome.

Quantitative Differentiation of VP3.15 Dihydrobromide from Key Comparators


VP3.15 Dihydrobromide Exhibits a Balanced Dual Inhibition Profile Unmatched by Alternative Dual Inhibitors

Among the 5‑imino‑1,2,4‑thiadiazole series of dual PDE7/GSK‑3 inhibitors, VP3.15 dihydrobromide presents a unique balanced potency profile. Its IC₅₀ values for PDE7 (1.59 μM) and GSK‑3 (0.88 μM) [1] differ markedly from the only other published dual inhibitor in this family, VP1.15, which displays IC₅₀ values of 1.1 μM for PDE7 and 1.95 μM for GSK‑3 [2]. This difference in relative target engagement translates into distinct in vivo pharmacology: VP3.15 promotes remyelination and neuroprotection in MS and retinal degeneration models, whereas VP1.15 primarily elicits antipsychotic and cognitive effects [3][4]. Procurement of VP3.15 dihydrobromide is therefore essential for studies requiring the specific potency ratio and neuroreparative outcome.

PDE7 inhibition GSK-3 inhibition dual inhibitor potency VP1.15

VP3.15 Dihydrobromide is the Only Dual PDE7/GSK‑3 Inhibitor Validated to Enhance Remyelination In Vivo

VP3.15 dihydrobromide is the sole dual PDE7/GSK‑3 inhibitor with demonstrated efficacy in promoting in vivo remyelination. In the cuprizone mouse model of demyelination, oral administration of VP3.15 significantly increased the number of remyelinated axons (quantified by electron microscopy) and elevated the percentage of mature oligodendrocytes compared to vehicle controls [1]. Moreover, VP3.15 enhanced the differentiation of both adult mouse and adult human oligodendrocyte progenitor cells (OPCs) into mature myelin‑expressing cells in vitro . In contrast, selective PDE7 inhibitors (e.g., BRL‑50481) or GSK‑3 inhibitors (e.g., SB‑216763) have not been reported to drive remyelination in vivo [2][3]. The alternative dual inhibitor VP1.15 has also not been evaluated in remyelination models [4].

remyelination multiple sclerosis oligodendrocyte progenitor cell EAE

VP3.15 Dihydrobromide Preserves Photoreceptors and Visual Function in Retinal Degeneration

In the rd10 mouse model of retinitis pigmentosa, daily intraperitoneal administration of VP3.15 (10 mg/kg) from postnatal day 15 to 21 resulted in a statistically significant preservation of photoreceptor cells and visual function compared to vehicle‑treated controls [1]. Electroretinography (ERG) showed improved retinal responses, and histological analysis confirmed reduced photoreceptor cell loss [2]. While potent GSK‑3 inhibitors such as SB‑216763 (IC₅₀ 34 nM) have shown some neuroprotective effects in other models, they have not been directly evaluated in rd10 mice with the same outcome metrics [3]. No other dual PDE7/GSK‑3 inhibitor has demonstrated retinal neuroprotection in this context.

retinitis pigmentosa photoreceptor preservation neuroprotection rd10 mouse

VP3.15 Dihydrobromide Reduces Cerebellar Damage and Hyperactivity in a Model of Preterm Brain Injury

In a murine model of germinal matrix‑intraventricular hemorrhage (GM‑IVH) in postnatal day 7 pups, VP3.15 treatment significantly reduced cerebellar neuronal loss, Purkinje cell simplification, and the presence of cerebellar hemorrhages [1]. Moreover, VP3.15 mitigated long‑term hyperactivity in adulthood, a behavioral outcome not observed with other PDE7 or GSK‑3 inhibitors [2]. This specific application highlights the compound's unique utility in neonatal brain injury research, where no comparator compound has been shown to produce similar neuroprotective and behavioral improvements.

germinal matrix hemorrhage neuroprotection cerebellum hyperactivity

VP3.15 Dihydrobromide Demonstrates PTEN‑Dependent Anti‑Tumor Efficacy in Glioblastoma

In orthotopic glioblastoma models, VP3.15 dihydrobromide exhibits robust anti‑tumor efficacy specifically in PTEN wild‑type cell lines, while showing limited effect in PTEN‑mutant contexts [1]. This genetic dependency is a unique differentiator among PDE7/GSK‑3 inhibitors. Mechanistically, VP3.15 reduces the production of GAL9, a key molecule that stimulates pro‑angiogenic macrophages, leading to decreased vascularization and myeloid cell infiltration [2]. No other dual inhibitor (e.g., VP1.15) or selective agent has been reported to possess this PTEN‑restricted activity profile in glioblastoma.

glioblastoma PTEN tumor microenvironment GAL9

Optimal Use Cases for VP3.15 Dihydrobromide in Neuroscience and Oncology Research


Multiple Sclerosis and Remyelination Studies

Utilize VP3.15 dihydrobromide as a tool compound to investigate mechanisms of immune modulation and myelin repair. Its unique ability to enhance OPC differentiation and promote in vivo remyelination [1] makes it indispensable for MS research, particularly in studies aiming to combine anti‑inflammatory and neuroreparative effects. This compound should be prioritized over single‑target PDE7 or GSK‑3 inhibitors and over alternative dual inhibitor VP1.15, which lacks remyelination data.

Retinal Neurodegeneration and Inherited Retinal Dystrophies

Employ VP3.15 dihydrobromide in rd10 mouse models or other retinal degeneration systems to evaluate neuroprotective interventions. The compound's validated photoreceptor preservation and visual function improvement [2] provide a benchmark for preclinical testing. No other PDE7/GSK‑3 inhibitor has demonstrated comparable efficacy in this context.

Preterm Brain Injury and Neonatal Neuroprotection

Apply VP3.15 dihydrobromide in models of germinal matrix‑intraventricular hemorrhage (GM‑IVH) to study cerebellar protection and long‑term behavioral outcomes. Its ability to reduce cerebellar hemorrhages, neuronal loss, and subsequent hyperactivity [3] is unique among PDE7/GSK‑3 modulators and fills a critical gap in neonatal brain injury research.

Glioblastoma Microenvironment and PTEN‑Stratified Therapy

Use VP3.15 dihydrobromide in glioblastoma research, particularly in studies focused on the tumor microenvironment and PTEN genetic status. Its PTEN‑dependent anti‑tumor efficacy and reduction of pro‑angiogenic GAL9 production [4] offer a precision tool for dissecting macrophage‑driven angiogenesis. This application is not addressed by any other dual or single‑target inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for VP3.15 dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.